Erythromycin A N-oxide

Chiral Separation Capillary Electrophoresis Pharmaceutical Analysis

Erythromycin A N-oxide is a critical impurity reference standard for erythromycin API quality control, ensuring ≤3% unspecified impurity limits per pharmacopoeia. It is also a protected intermediate for clarithromycin synthesis via selective 6-O-methylation, a chiral selector for CE enantioseparation, and a DMPK metabolite standard. Non-substitutable; essential for regulatory compliance and process chemistry. Procure high-purity (>98%) material for analytical and synthesis applications.

Molecular Formula C37H67NO14
Molecular Weight 749.9 g/mol
Cat. No. B13392814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A N-oxide
Molecular FormulaC37H67NO14
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
InChIKeyLUIPOVCSQJTWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin A N-oxide (CAS 992-65-4): A Macrolide Impurity Standard, Synthetic Intermediate, and Chiral Selector for Analytical and Process Development


Erythromycin A N-oxide (EA N-oxide) is a semi-synthetic derivative and naturally occurring minor analogue of the macrolide antibiotic erythromycin A, characterized by the addition of an N-oxide functional group at the 3'-dimethylamino moiety of the desosamine sugar [1]. It is primarily encountered as a process-related impurity in commercial erythromycin preparations and as a key intermediate in the synthesis of second-generation macrolides like clarithromycin [2].

Erythromycin A N-oxide: Why Macrolide Class Analogs Cannot Be Substituted for This Specific Derivative in Critical Research Applications


Erythromycin A N-oxide possesses distinct physicochemical properties and a unique role within the erythromycin lifecycle, which precludes its direct substitution with other macrolides. Unlike the active pharmaceutical ingredients (erythromycin A, clarithromycin, azithromycin), EA N-oxide is a specific metabolite and process impurity. Its defined structure allows it to serve as a chromatographic reference standard for regulatory compliance [1] and a protected intermediate for selective O-alkylation in synthesis, a transformation that the parent drug cannot directly undergo [2]. Its ability to act as a chiral selector is also a distinct application not shared by many common macrolides [3]. Substituting this compound with another macrolide derivative would render the assay non-compliant and the synthetic pathway invalid.

Quantitative Differentiation Evidence for Erythromycin A N-oxide in Analytical and Synthetic Applications


Erythromycin A N-oxide as a Chiral Selector: Enantioseparation Performance vs. Parent Erythromycin A

Erythromycin A N-oxide demonstrated a different enantioselectivity profile compared to its parent compound, erythromycin A, when used as a chiral selector in capillary electrophoresis. In the enantioseparation of the β-blocker pindolol, the chiral resolution (Rs) for the pindolol enantiomers using EA N-oxide as the selector was 0.9, whereas the Rs using erythromycin A as the selector was 1.0 [1]. This indicates a quantifiable difference in chiral recognition capability, which can be exploited for specific analytical separations where erythromycin A may not be optimal or may present different interference patterns.

Chiral Separation Capillary Electrophoresis Pharmaceutical Analysis

Fermentation Yield Ratio: Erythromycin A N-oxide Production in Saccharopolyspora erythraea

During the fermentation of erythromycin A by Saccharopolyspora erythraea BTCC-2, erythromycin A N-oxide is co-synthesized as a minor component. The yield ratio of erythromycin A to erythromycin A N-oxide in this process is approximately 97:3 [1]. This quantifies its natural abundance relative to the main product and provides a benchmark for fermentation optimization studies and impurity profiling.

Fermentation Natural Product Biosynthesis Process Development

Regulatory Limits for Erythromycin A N-oxide in Erythromycin API

According to pharmacopoeial standards, erythromycin A N-oxide is classified as a specified impurity. In the analysis of erythromycin API, the content of any unspecified impurity is limited to a maximum of 3% [1]. Erythromycin A N-oxide is a known and quantified component of this impurity profile. This regulatory threshold creates a specific quantitative requirement for analytical reference standards of EA N-oxide.

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Synthetic Utility: Erythromycin A N-oxide as a Protected Intermediate for Clarithromycin Synthesis

Erythromycin A N-oxide serves as a protected intermediate enabling a specific synthetic route to clarithromycin. Direct O-alkylation of erythromycin A is challenging due to competing N-alkylation. However, by first converting erythromycin A to its N-oxide, the tertiary amine is protected. This allows for selective O-methylation at the 6-position to form 6-O-methylerythromycin A N-oxide, which can then be reduced to yield clarithromycin in high yield [1]. This process provides a quantifiable advantage in terms of yield and selectivity.

Process Chemistry Macrolide Synthesis API Manufacturing

In Vivo Reduction to Erythromycin A: A Key Metabolic Differentiation

Erythromycin A N-oxide is characterized as a 'facile metabolite' that is formed in vivo and can revert back to the active parent drug, erythromycin A, under reducing conditions . This reversible metabolic pathway distinguishes it from other macrolide metabolites, such as N-demethylerythromycin A, which is an inactive and irreversible metabolite. This property is essential for accurately interpreting pharmacokinetic and pharmacodynamic studies involving erythromycin.

Drug Metabolism Pharmacokinetics Metabolite Identification

Primary Industrial and Research Applications for Erythromycin A N-oxide


Analytical Reference Standard for Erythromycin Impurity Profiling

Quality control laboratories in the pharmaceutical industry must quantify erythromycin A N-oxide to ensure that erythromycin API meets the ≤3% limit for unspecified impurities as defined by pharmacopoeial monographs [1]. High-purity EA N-oxide is procured as a primary reference standard for HPLC method development, system suitability testing, and routine batch release testing, ensuring regulatory compliance and product safety.

Key Intermediate for the Synthesis of Clarithromycin

In process chemistry, erythromycin A N-oxide is a valuable starting material for synthesizing clarithromycin. Its procurement is justified by the patented synthetic pathway that uses it as a protected form of erythromycin A, enabling selective 6-O-methylation to produce the active pharmaceutical ingredient in high yield [2]. This route offers a distinct process advantage over direct methylation of erythromycin A.

Chiral Selector for Enantiomeric Separations

Analytical scientists developing methods for chiral purity assessment can utilize erythromycin A N-oxide as a chiral selector in capillary electrophoresis. Its demonstrated enantioselectivity for compounds like pindolol (Rs=0.9) [3] makes it a specialized tool for resolving chiral drug candidates and metabolites, a role where it may offer different selectivity than its parent compound, erythromycin A.

Metabolite Reference Standard for DMPK and Bioanalysis

Given its unique reversible metabolic fate in vivo , EA N-oxide is an essential reference standard for drug metabolism and pharmacokinetics (DMPK) studies. It is used to identify and quantify this specific, reversible metabolite in plasma or urine samples from preclinical or clinical studies of erythromycin and related macrolides, enabling a complete understanding of the drug's metabolic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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